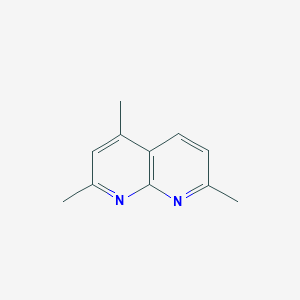

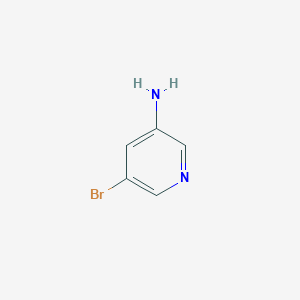

3-氨基-5-溴吡啶

描述

Synthesis Analysis

The synthesis of 3-Amino-5-bromopyridine and its derivatives involves multiple steps, including bromination, amination, and sometimes palladium-catalyzed reactions. One study demonstrates the synthesis of 3-Amino-5-bromo-2-iodopyridine through the reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in acetic acid, highlighting the chemical versatility of the compound (Bunker et al., 2008). Another approach for synthesizing derivatives involves the direct bromination of 2,2′-bipyridine, illustrating the compound's role in forming structurally complex molecules (Romero & Ziessel, 1995).

Molecular Structure Analysis

Studies on the molecular structure of 3-Amino-5-bromopyridine derivatives utilize quantum mechanical and spectroscopic methods. For example, research on 2-Amino-3-bromo-5-nitropyridine provides insights into the molecular equilibrium geometry, vibrational frequencies, and electronic characteristics through DFT/B3LYP calculations, comparing theoretical data with experimental FT-IR and FT-Raman spectral data (Abraham, Prasana, & Muthu, 2017).

Chemical Reactions and Properties

3-Amino-5-bromopyridine participates in various chemical reactions, including palladium-catalyzed amination, to produce compounds like 2-amino-5-[18F]fluoropyridines. This showcases its utility in synthesizing labeled molecules for imaging studies (Pauton et al., 2019). Another study highlights its role in generating BAZ2B bromodomain ligands, underlining the compound's significance in medicinal chemistry (Marchand, Lolli, & Caflisch, 2016).

Physical Properties Analysis

The physical properties of 3-Amino-5-bromopyridine derivatives, such as 3-and 4-amino-2-bromopyridine, have been explored through experimental and theoretical studies. These studies provide detailed insights into optimized geometries, vibrational frequencies, and electronic structures, facilitating a deeper understanding of the compound's characteristics (Kandasamy & Velraj, 2012).

Chemical Properties Analysis

Electrochemical carboxylation in ionic liquids presents a novel method for modifying 3-Amino-5-bromopyridine, converting it to 6-aminonicotinic acid with CO2. This process demonstrates the compound's reactivity and potential for creating value-added products in a sustainable manner (Feng, Huang, Liu, & Wang, 2010).

科学研究应用

催化胺化: 3-氨基-5-溴吡啶用于催化胺化反应。例如,Ji、Li 和 Bunnelle (2003) 证明钯-Xantphos 络合物可以催化多卤吡啶的胺化,以高产率和化学选择性生成氨基吡啶衍生物 (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

晶体结构分析: Bunker 等人 (2008) 研究了 3-氨基-5-溴吡啶衍生物的晶体结构,揭示了分子间氢键的见解 (K. D. Bunker et al., 2008).

电催化羧化: Feng 等人 (2010) 研究了 2-氨基-5-溴吡啶与 CO2 的电催化羧化,提出了一种合成 6-氨基烟酸的新方法 (Q. Feng, Ke‐long Huang, Suqin Liu, & X. Wang, 2010).

卤原子迁移: Hertog 和 Schogt (2010) 探讨了 2,4-二羟基吡啶的卤代衍生物中卤原子的迁移,提供了对这些化合物化学行为的见解 (H. J. Hertog & J. C. Schogt, 2010).

分子结构和振动光谱: Kandasamy 和 Velraj (2012) 使用密度泛函方法对 3-氨基-2-溴吡啶的分子结构和振动光谱进行了详细研究 (M. Kandasamy & G. Velraj, 2012).

电催化合成: Gennaro 等人 (2004) 探讨了在银阴极上 6-氨基烟酸的电催化合成,展示了 2-氨基-5-溴吡啶在电合成中的潜力 (A. Gennaro, C. Sánchez-Sánchez, A. Isse, & V. Montiel, 2004).

吡唑啉酮的合成: Zwart 和 Wibaut (2010) 描述了从 3-氨基-5-溴吡啶合成吡唑啉酮,促进了新有机化合物的开发 (C. Zwart & J. Wibaut, 2010).

胺化中的铜催化: Lang 等人 (2001) 讨论了铜催化在芳基卤化物的胺化中,包括溴代吡啶 (F. Lang, D. Zewge, I. Houpis, & P. VolanteRalph, 2001).

聚(氨基吡啶)的区域调节合成: Kuwabara 等人 (2009) 使用 Pd 催化的 CN 偶联反应合成了区域调节的聚(氨基吡啶),突出了 5-氨基-2-溴吡啶和 2-氨基-5-溴吡啶之间的反应性差异 (J. Kuwabara, H. Mori, Takuya Teratani, M. Akita, & T. Kanbara, 2009).

作用机制

Target of Action

It’s known that this compound can affect the respiratory system .

Mode of Action

Similar compounds like 3-amino-6-bromopyridine have been reported to undergo polymerization via buchwald–hartwig amination .

Biochemical Pathways

3-Amino-5-bromopyridine may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .

Result of Action

It’s known that the compound can affect the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-5-bromopyridine. For instance, thermal decomposition can lead to the release of irritating gases and vapors

It’s important to note that this compound should be handled with care due to its potential effects on the respiratory system .

安全和危害

未来方向

While specific future directions for 3-Amino-5-bromopyridine are not explicitly mentioned in the search results, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

生化分析

Biochemical Properties

It is known that bromopyridines, such as 3-Amino-5-bromopyridine, are often used in the synthesis of pharmaceuticals and agrochemicals . They can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Molecular Mechanism

It is known that bromopyridines can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions . In these reactions, bromopyridines can act as electrophiles, reacting with organoboron compounds in the presence of a palladium catalyst .

属性

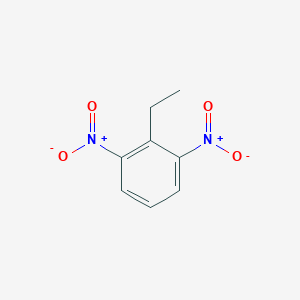

IUPAC Name |

5-bromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-1-5(7)3-8-2-4/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQXGHBCDCOOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355834 | |

| Record name | 3-Amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13535-01-8 | |

| Record name | 3-Amino-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the synthetic applications of 3-Amino-5-bromopyridine?

A: 3-Amino-5-bromopyridine serves as a versatile building block in organic synthesis. It can be transformed into various substituted pyridine derivatives, which are important structural motifs in pharmaceuticals and agrochemicals. For instance, it can be used to synthesize (3-pyridyl)-pyrazolones [] and 3-amino-5-bromopyridine-2-formamide (ABF), a crucial component for enhancing the efficiency of inverted inorganic perovskite solar cells []. Moreover, researchers have utilized 3-amino-5-bromopyridine in the synthesis of the fungicide Denmert (S-n-butyl S'-p-tert-butylbenzyl N-3-pyridyl-(5-3H)-dithiocarbonimidate) [].

Q2: Can you describe a method for radiolabeling 3-Amino-5-bromopyridine?

A: Researchers successfully labeled 3-Amino-5-bromopyridine with tritium (3H) at the C-5 position []. This involved catalytic hydrogenolysis using tritium gas, palladium on charcoal as a catalyst, and triethylamine to neutralize the generated hydrogen bromide. The reaction was conducted in dioxane at room temperature, achieving a 33% yield of 3-aminopyridine-5-3H with a specific activity of 222 mCi/mmol [].

Q3: What is known about the crystal structure of derivatives of 3-Amino-5-bromopyridine?

A: The crystal structure of 3-amino-5-bromo-2-iodopyridine, a derivative of 3-Amino-5-bromopyridine, reveals that the molecule features weak intermolecular N—H⋯N hydrogen bonds. These interactions link the molecules into chains along the z axis of the crystal lattice []. This structural information provides insights into the potential solid-state packing and intermolecular interactions of 3-Amino-5-bromopyridine derivatives.

Q4: Are there alternative synthetic routes to access 3-Amino-5-bromopyridine derivatives?

A: Yes, researchers have explored alternative synthetic strategies for 3-Amino-5-bromopyridine derivatives. For instance, a facile and efficient method utilizing microwave irradiation has been reported for the synthesis of 3‐Amino‐5‐bromopyridine derivatives from commercially available starting materials [, ]. This approach offers advantages like shorter reaction times and potentially improved yields compared to conventional methods.

Q5: Has 3-Amino-5-bromopyridine been used in the synthesis of heterocyclic compounds other than pyridines?

A: Yes, 3-Amino-5-bromopyridine acts as a precursor for the synthesis of naphthyridine derivatives. Specifically, it reacts with 2-hydroxy-1,5-naphthyridine through the Skraup synthesis to yield the corresponding bromo-1,5-naphthyridine isomer []. This highlights the utility of 3-Amino-5-bromopyridine in constructing diverse heterocyclic systems beyond pyridines, expanding its applications in medicinal chemistry and materials science.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。